molecular formula C6H7F3N2O B1445169 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol CAS No. 1343763-62-1

1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol

Cat. No. B1445169
CAS RN: 1343763-62-1
M. Wt: 180.13 g/mol
InChI Key: HPXDNDMIZLIWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol, also known as 1,1,1-TFIP, is an organic compound with a molecular formula of C4H6F3N2O. It is a colorless liquid that is insoluble in water, but soluble in many organic solvents. It is used in a variety of applications, including as a reagent in organic chemistry, as a catalyst for polymerization, and as a pharmaceutical intermediate.

Scientific Research Applications

Biologic Effects in Obesity Research

1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol, as part of MK-5046, has been studied for its effects on obesity. MK-5046, a bombesin receptor subtype-3 agonist, was observed to reduce food intake and increase metabolic rate in mice, leading to significant weight reduction (Guan et al., 2011).

Stereocontrolled Access in Chemical Synthesis

This compound plays a role in stereocontrolled chemical synthesis. It is used in the preparation of 1,1,1-Trifluoro-2,3-epoxypropane, indicating its utility in complex chemical transformations (Shimizu, Sugiyama & Fujisawa, 1996).

Antifungal Activity and Selectivity

Research has also been conducted on derivatives of this compound for potential antifungal applications. These derivatives have shown effectiveness against Candida species and demonstrate promise in the development of new antifungal agents (Lebouvier et al., 2020).

Investigation in Ionic Liquids

The compound has been studied in the context of ionic liquids. Research on 1-butyl-3-methylimidazolium triflate in propan-1-ol suggests that this compound does not dissociate in propan-1-ol, offering insights into the behavior of ionic liquids in different solvents (Kiefer et al., 2020).

properties

IUPAC Name

1,1,1-trifluoro-3-imidazol-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)5(12)3-11-2-1-10-4-11/h1-2,4-5,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXDNDMIZLIWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol

CAS RN

1343763-62-1
Record name 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol
Reactant of Route 3
1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol
Reactant of Route 5
1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol
Reactant of Route 6
1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.